molecular formula C21H22ClN5O2 B2723281 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea CAS No. 1396765-12-0

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea

Cat. No.: B2723281
CAS No.: 1396765-12-0
M. Wt: 411.89
InChI Key: CZRRBNAVQYOUON-UHFFFAOYSA-N
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Description

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea is a complex organic compound that features a pyridazine ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the chlorophenyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the furan ring: This step might involve a coupling reaction.

    Formation of the urea linkage: This can be achieved through the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction might yield amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)carbamate
  • 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)thiourea

Uniqueness

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c22-18-6-2-1-5-17(18)19-7-8-20(26-25-19)27-11-9-15(10-12-27)24-21(28)23-14-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRRBNAVQYOUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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